molecular formula C52H78Br4N2O5 B185033 2-(2,4,5,7-Tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;tetrabutylazanium CAS No. 123333-95-9

2-(2,4,5,7-Tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;tetrabutylazanium

Cat. No. B185033
M. Wt: 1130.8 g/mol
InChI Key: QYEUSHXVVDVXLI-UHFFFAOYSA-L
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Description

“2-(2,4,5,7-Tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;tetrabutylazanium” is a multi-constituent substance with organometallic origin . It is also known by the trade name D & C Red 21, Al Lake (Lake of Tetra Bromo Fluorescein), D & C Red 22, Al Lake (Lake of Eosine) .


Molecular Structure Analysis

The molecular formula of this compound is C20H8Br4O5.2/3Al . It is a multi-constituent substance with organometallic origin . More detailed structural information is not available in the sources.

Scientific Research Applications

  • Electrophilic Reactivity Enhancement : A study investigated the electrophilic reactivity of related compounds, highlighting the significant enhancement due to the electron-withdrawing effect of bonded bromine atoms. This is relevant for understanding the reactivity of similar xanthenyl compounds in extended conjugated systems (Ferreira et al., 2012).

  • Dual Chemosensor Applications : Another research explored the use of a tetranuclear Cu2+/Ca2+ complex as a chemosensor for detecting non-steroidal anti-inflammatory drugs (NSAIDs) and carboxylates, incorporating a fluorescein anion-based system (Macedi et al., 2023).

  • Inhibitors Against Corrosion : A study focused on the theoretical synthesis of related compounds for use as inhibitors against the corrosion of mild steel in acidic environments. The research emphasized the potential practical applications of these compounds in protecting steel surfaces (Arrousse et al., 2021).

  • Ferroelectric Liquid Crystal Materials : Compounds with similar structures have been synthesized and found to exhibit ferroelectric liquid-crystal behavior, indicating potential applications in liquid crystal displays and related technologies (Haramoto & Kamogawa, 1990).

  • Detection of Reactive Oxygen Species : The development of novel fluorescence probes for detecting highly reactive oxygen species in biological and chemical applications is another area of research. These probes can differentiate various reactive oxygen species, making them useful tools in biological and chemical research (Setsukinai et al., 2003).

properties

IUPAC Name

2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8Br4O5.2C16H36N/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h1-6,25H,(H,27,28);2*5-16H2,1-4H3/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEUSHXVVDVXLI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H78Br4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601968
Record name Bis(N,N,N-tributylbutan-1-aminium) 2-(2,4,5,7-tetrabromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1130.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4,5,7-Tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;tetrabutylazanium

CAS RN

123333-95-9
Record name Bis(N,N,N-tributylbutan-1-aminium) 2-(2,4,5,7-tetrabromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,4,5,7-Tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;tetrabutylazanium
Reactant of Route 2
2-(2,4,5,7-Tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;tetrabutylazanium

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